2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid
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Overview
Description
2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the pyrazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
- **2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile
Uniqueness
2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a fluoroethyl-substituted pyrazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
1856084-65-5 |
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Molecular Formula |
C14H16FN3O2 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H16FN3O2/c1-10-13(9-18(17-10)7-6-15)16-8-11-4-2-3-5-12(11)14(19)20/h2-5,9,16H,6-8H2,1H3,(H,19,20) |
InChI Key |
YJYVTZYGLAJQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2C(=O)O)CCF |
Origin of Product |
United States |
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